"2-Oxo-2-phenylethyl 2-aminobenzoate" chemical structure and properties
"2-Oxo-2-phenylethyl 2-aminobenzoate" chemical structure and properties
An In-Depth Technical Guide to 2-Oxo-2-phenylethyl 2-aminobenzoate
This guide provides a comprehensive technical overview of 2-Oxo-2-phenylethyl 2-aminobenzoate, also known as phenacyl anthranilate. Designed for researchers, chemists, and drug development professionals, this document details the compound's structure, properties, a robust synthesis protocol, predicted analytical characterization, and its potential applications based on the well-established bioactivity of the anthranilate scaffold.
Compound Identification and Chemical Structure
2-Oxo-2-phenylethyl 2-aminobenzoate is an organic molecule that incorporates three key functional groups: a ketone, an ester, and an aromatic amine. This unique combination makes it an interesting candidate for synthesis and biological screening. The structure consists of a 2-aminobenzoic acid (anthranilic acid) moiety linked via an ester bond to a phenacyl group (2-phenyl-2-oxoethyl).
Key Identifiers:
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Systematic Name: 2-Oxo-2-phenylethyl 2-aminobenzoate
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Common Synonyms: Phenacyl 2-aminobenzoate, Phenacyl anthranilate, 2-Aminobenzoic acid 2-oxo-2-phenyl-ethyl ester[1]
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CAS Number: 130627-10-0[1]
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Molecular Formula: C₁₅H₁₃NO₃[1]
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Molecular Weight: 255.27 g/mol [1]
The chemical structure is depicted below, illustrating the connectivity of the anthranilate and phenacyl fragments.
Caption: Chemical structure of 2-Oxo-2-phenylethyl 2-aminobenzoate.
Physicochemical Properties
While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.
| Property | Value / Description | Source / Rationale |
| Appearance | Expected to be a crystalline solid (e.g., colorless or pale yellow needles). | Based on analogue 2-Oxo-2-phenylethyl benzoate.[2] |
| Melting Point | Estimated: 110-130 °C | The analogue 2-Oxo-2-phenylethyl benzoate melts at 117-118 °C. The amino group may influence crystal packing, slightly altering the melting point.[2] |
| Boiling Point | > 450 °C (Predicted) | High value is expected due to molecular weight and polar functional groups. Decomposition may occur before boiling at atmospheric pressure. |
| Solubility | Soluble in DMF, DMSO, acetone, ethyl acetate, and ethanol. Sparingly soluble in nonpolar solvents like hexanes. Insoluble in water. | The ester and ketone groups confer polarity, making it soluble in common organic solvents. Anthranilic acid itself has low water solubility. |
| pKa | Estimated: ~2-3 (for the conjugate acid of the amine) | The amino group is basic, but its basicity is reduced by the electron-withdrawing effect of the benzene ring and ester group. |
Synthesis and Mechanistic Insights
The synthesis of 2-Oxo-2-phenylethyl 2-aminobenzoate is most effectively achieved via nucleophilic substitution. This involves the esterification of 2-aminobenzoic acid with a phenacyl halide, typically 2-bromo-1-phenylethanone (phenacyl bromide).
Reaction: 2-Aminobenzoic Acid + 2-Bromo-1-phenylethanone → 2-Oxo-2-phenylethyl 2-aminobenzoate + HBr
Causality of Experimental Design:
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Base: A mild base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is crucial. Its primary role is to deprotonate the carboxylic acid of 2-aminobenzoic acid, forming the more nucleophilic carboxylate anion. This greatly accelerates the rate of reaction with the electrophilic phenacyl bromide. Using a stronger base (like NaOH) is generally avoided as it can promote hydrolysis of the ester product or lead to unwanted side reactions.
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Solvent: A polar aprotic solvent like Dimethylformamide (DMF) is the solvent of choice. It readily dissolves the ionic intermediate (sodium anthranilate) and the organic reactants, but it does not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.
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Temperature: The reaction proceeds efficiently at room temperature, which is advantageous as it minimizes the potential for side reactions and decomposition of the product.[3]
Caption: Workflow for the synthesis of 2-Oxo-2-phenylethyl 2-aminobenzoate.
Experimental Protocol
This protocol is adapted from the successful synthesis of the closely related 2-Oxo-2-phenylethyl benzoate.[2]
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, combine 2-aminobenzoic acid (1.0 eq) and sodium carbonate (1.1 eq).
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Dissolution: Add a sufficient volume of dry DMF to dissolve the solids (approx. 10 mL per gram of amino acid). Stir the mixture for 10-15 minutes at room temperature. You should observe the formation of the sodium salt of the acid.
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Addition of Electrophile: To the stirring suspension, add 2-bromo-1-phenylethanone (1.1 eq) either as a solid or dissolved in a minimal amount of DMF.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
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Product Isolation: Pour the reaction mixture into a beaker containing ice water. A solid precipitate should form.
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Filtration: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold water to remove DMF and inorganic salts.
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Purification: Recrystallize the crude solid from hot ethanol to yield the pure product.
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Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Predicted Spectroscopic Characterization
For a researcher synthesizing this compound, analytical data is key for structural confirmation. The following are the predicted key signals in various spectra based on the known values for anthranilate and phenacyl moieties.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
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δ 7.90-8.10 (m, 2H): Protons on the phenacyl benzene ring ortho to the ketone.
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δ 7.30-7.80 (m, 6H): Remaining aromatic protons from both benzene rings.
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δ 6.60-6.80 (m, 2H): Protons on the anthranilate ring ortho and para to the amino group.
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δ 5.40 (s, 2H): The key singlet for the methylene (-O-CH₂-C=O) protons, which are deshielded by both the adjacent ester oxygen and ketone carbonyl.
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δ 4.00-5.00 (br s, 2H): Broad singlet for the amine (-NH₂) protons. This peak may exchange with D₂O.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
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δ ~192 ppm: Ketone carbonyl carbon (C=O).
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δ ~167 ppm: Ester carbonyl carbon (C=O).
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δ ~150 ppm: Aromatic carbon attached to the -NH₂ group.
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δ 115-135 ppm: Aromatic carbons.
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δ ~110 ppm: Aromatic carbon ortho to the -NH₂ group.
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δ ~67 ppm: Methylene carbon (-O-CH₂-C=O).
Predicted Infrared (IR) Spectrum (KBr Pellet)
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3450-3300 cm⁻¹: Two distinct N-H stretching bands for the primary amine.
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~1715 cm⁻¹: Strong C=O stretching for the ester carbonyl.
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~1690 cm⁻¹: Strong C=O stretching for the ketone carbonyl.
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~1600 cm⁻¹: N-H bending vibration.
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~1270 cm⁻¹: C-O stretching for the ester linkage.
Predicted Mass Spectrum (EI)
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Molecular Ion (M⁺): m/z = 255.
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Key Fragments:
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m/z = 120: Loss of the phenacyl group, corresponding to the [C₇H₆NO]⁺ fragment (aminobenzoyl cation).
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m/z = 105: Corresponding to the [C₇H₅O]⁺ fragment (benzoyl cation).
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m/z = 77: Corresponding to the [C₆H₅]⁺ fragment (phenyl cation).
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Potential Applications and Research Interest
While specific biological studies on 2-Oxo-2-phenylethyl 2-aminobenzoate are limited, the anthranilic acid scaffold is a well-known "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of pharmacological activities.
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Anti-inflammatory and Analgesic Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid, are derivatives of anthranilic acid. The title compound could be investigated for similar properties.
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Antimicrobial and Antifungal Activity: The anthranilate core is present in various compounds exhibiting antimicrobial and antifungal properties.[4] This compound could be screened against bacterial and fungal strains.
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Anticancer Research: Certain derivatives of anthranilic acid have been explored for their potential as anticancer agents, acting through various mechanisms such as the inhibition of key signaling pathways.
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Synthetic Intermediate: The presence of multiple functional groups makes this molecule a versatile intermediate for the synthesis of more complex heterocyclic compounds, such as benzodiazepines or quinazolines, which are classes of high therapeutic importance.[5]
Safety and Handling
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General Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.
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Toxicity: Assumed to be harmful if swallowed or inhaled. Avoid creating dust. The amino group on the benzene ring suggests it should be handled as a potential irritant and sensitizer.
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Storage: Store in a tightly sealed container in a cool, dry place, protected from light.
This technical guide provides a foundational understanding of 2-Oxo-2-phenylethyl 2-aminobenzoate, offering a clear pathway for its synthesis and characterization, and highlighting its potential in chemical and pharmaceutical research.
References
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Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(19), 8473-8484. Available at: [Link]
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Fun, H.-K., et al. (2011). 2-Oxo-2-phenylethyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1528. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001123). Available at: [Link]
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Khan, I., et al. (2014). Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications, 70(3), o301-o302. Available at: [Link]
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MDPI. (n.d.). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Available at: [Link]
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PubMed. (2005). Design and synthesis of aromatic inhibitors of anthranilate synthase. Organic & Biomolecular Chemistry, 3(22), 4103-4113. Available at: [Link]
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ResearchGate. (2011). 2-Oxo-2-phenylethyl benzoate. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
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Stenutz. (n.d.). 2-oxo-2-phenylethyl benzoate. Available at: [Link]
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CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Available at: [Link]
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PMC - NIH. (n.d.). Investigation on biological activities of anthranilic acid sulfonamide analogs. Available at: [Link]
Sources
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